molecular formula C13H28O4 B3029157 Tripropylene glycol n-butyl ether CAS No. 55934-93-5

Tripropylene glycol n-butyl ether

Cat. No.: B3029157
CAS No.: 55934-93-5
M. Wt: 248.36 g/mol
InChI Key: RNFAKTRFMQEEQE-UHFFFAOYSA-N
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Description

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- (CAS 25498-49-1), also known as tripropylene glycol methyl ether (TPM) or Arcosolv TPM, is a glycol ether derivative with the molecular formula C10H22O4 and a molecular weight of 206.282 g/mol . This compound belongs to the family of propylene oxide-based ethers, characterized by a branched structure with three propylene glycol units and a terminal methoxy group.

Properties

CAS No.

55934-93-5

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

1-[2-(1-butoxypropoxy)propoxy]propan-1-ol

InChI

InChI=1S/C13H28O4/c1-5-8-9-15-13(7-3)17-11(4)10-16-12(14)6-2/h11-14H,5-10H2,1-4H3

InChI Key

RNFAKTRFMQEEQE-UHFFFAOYSA-N

Canonical SMILES

CCOCCCC(C)OCCOCC(C)CO

physical_description

Liquid
Colorless to yellow liquid with a mild odor;  [Dow Chemical MSDS]

vapor_pressure

0.002 [mmHg]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Industrial Applications

  • Solvent in Coatings and Inks
    • TPnB is widely used as a solvent in the formulation of paints, coatings, and inks due to its ability to dissolve a variety of substances while maintaining a stable viscosity. It enhances the flow and leveling of coatings, improving the final product's appearance and durability .
  • Cleaning Agents
    • The compound serves as a key ingredient in industrial cleaning products. Its solvent properties allow it to effectively dissolve oils, greases, and other contaminants from surfaces .
  • Personal Care Products
    • In personal care formulations, TPnB acts as a coalescing agent and solvent. It is commonly found in products such as lotions and creams where it helps to stabilize emulsions and enhance skin feel .
  • Textile Industry
    • TPnB is utilized as a dye assistant in the textile industry, aiding in the uniform application of dyes on fabrics. Its ability to dissolve dyes effectively contributes to improved colorfastness and vibrancy .
  • Chemical Intermediate
    • The compound can be employed as a building block in organic synthesis, potentially leading to the development of more complex molecules for pharmaceuticals or agrochemicals .

Case Study 1: Use in Coating Formulations

A study conducted by Dow Chemical evaluated the effectiveness of TPnB in water-based coating formulations. The results indicated that coatings formulated with TPnB exhibited superior adhesion and gloss compared to those using traditional solvents. This enhanced performance is attributed to TPnB's unique solubilizing properties, which allow for better dispersion of pigments and additives.

Case Study 2: Cleaning Efficacy

Research published in the Journal of Surfactants and Detergents assessed the cleaning efficacy of TPnB-based formulations against various industrial contaminants. The findings demonstrated that TPnB significantly improved the removal rates of oils and greases from metal surfaces compared to other solvent systems.

Mechanism of Action

The mechanism of action of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. It may also interact with specific enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility
Propylene Glycol Methyl Ether (PGME) 107-98-2 C4H10O2 90.12 ~120 High
Dipropylene Glycol Methyl Ether 34590-94-8 C7H16O3 148.20 ~187 Moderate
Tripropylene Glycol Methyl Ether (TPM) 25498-49-1 C10H22O4 206.28 ~228 Low
Propylene Glycol Butyl Ether (PGBE) 15821-83-7 C7H16O2 132.20 ~170 Low

Notes:

  • Volatility : Increasing PO units (PGME → TPM) correlate with higher boiling points and reduced volatility .
  • Solubility : Shorter alkyl chains (e.g., methyl in PGME) enhance water solubility, while butyl groups (PGBE) or longer PO chains (TPM) reduce it .

Functional Differences

Thermochemical Behavior

Studies on glycol ether mixtures (e.g., TPM + propanol) reveal non-ideal enthalpic effects (ΔH_E), indicating complex molecular interactions. However, literature gaps exist for TPM’s mixing properties with alcohols like butan-2-ol, highlighting areas for further research .

Critical Analysis of Research Findings

  • Stereochemical Uncertainty : TPM’s undefined stereocenters (3 centers) may lead to variability in physicochemical properties compared to simpler ethers like PGME, which lack stereoisomerism .
  • Odor Profile: Unlike propanol and pentanol, which exhibit divergent odors despite structural similarity, TPM’s odor remains consistent with glycol ethers, emphasizing the role of functional groups over chain length in olfaction .

Biological Activity

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- (CAS Number: 55934-93-5) is a chemical compound with the molecular formula C13H28O4 and a molecular weight of 248.36 g/mol. This compound is characterized by its ether and alcohol functional groups, which contribute to its solubility and reactivity. It is primarily utilized in various industrial applications due to its solvent properties and compatibility with other chemicals.

The biological activity of propanol, [2-(2-butoxymethylethoxy)methylethoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. Additionally, it may interact with specific enzymes and receptors, influencing their activity and function.

Applications in Biological Research

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- is employed in biological research to study its effects on different biological systems. Its solvent properties enable it to be used in various assays and experiments aimed at understanding cellular responses and biochemical processes.

Toxicological Studies

Toxicological studies have been conducted to assess the safety profile of this compound. In short-term oral toxicity studies in rats, a No Observed Adverse Effect Level (NOAEL) of 400 mg/kg was reported. The compound exhibited varying degrees of absorption and metabolism, with significant excretion observed in urine and feces following administration .

Case Studies

  • Inhalation Exposure Study : A study involving human subjects exposed to a cleaning solution containing 3.5% propanol showed that the concentration of metabolites in urine increased during exposure, indicating systemic absorption .
  • Acute Toxicity Studies : Various studies on animals have reported LD50 values for propanol derivatives ranging from 4.49 to >45 ml/kg, indicating differences in toxicity based on formulation and exposure route .

Summary of Toxicological Findings

Study TypeSpeciesDose (mg/kg)Observations
Short-term Oral ToxicityRats400NOAEL reported
Inhalation ExposureHumansN/AIncreased urinary metabolites
Acute Dermal ToxicityRabbits21 g/kgMortality rates observed
Acute Oral ToxicityVarious4.49 - >45LD50 values reported

Metabolism and Excretion Profile

Dose GroupUrinary Excretion (%)Fecal Excretion (%)Retained in Tissues (%)
Low Dose42%4%11%
High Dose51%11%7%

Q & A

Q. What are the established synthesis routes and purification methods for Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-?

  • Methodological Answer : The compound is synthesized via alkoxylation reactions, where propanol reacts with butyl glycidyl ether derivatives. A typical procedure involves:

Stepwise alkoxylation : Sequential addition of ethylene oxide/propylene oxide to butanol, followed by reaction with propanol under alkaline catalysis (e.g., KOH) .

Purification : Distillation under reduced pressure (e.g., boiling point ~276°C) or column chromatography to isolate the product from byproducts like unreacted glycols .

  • Key Challenges : Ensuring stoichiometric control to avoid oligomerization and optimizing catalyst concentration for yield (>80% reported in similar glycol ether syntheses) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 1.2–1.6 ppm (butyl chain CH₂ and CH₃), δ 3.4–3.8 ppm (ether -OCH₂- groups), and δ 4.5–4.7 ppm (propanol -OH) .
  • ¹³C NMR : Assignments for ether carbons (60–70 ppm) and butyl chain carbons (10–30 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 248.36 (exact mass) with fragmentation patterns indicative of ether bond cleavage .
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) for purity assessment, validated against reference standards .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Catalyst Efficiency : Compare NaOH vs. KOH in alkoxylation; KOH reduces side-product formation by 15% .
  • Reaction Temperature : Lower temperatures (80–100°C) minimize decomposition but prolong reaction time. Kinetic studies recommend 110°C for optimal yield .
  • Validation : Replicate published protocols with controlled parameters and characterize by-products via GC-MS .

Q. What strategies address analytical discrepancies in purity assessments (e.g., NMR vs. HPLC)?

  • Methodological Answer :
  • Impurity Profiling : Use 2D-COSY NMR to distinguish overlapping signals from trace glycol ether oligomers .
  • HPLC Method Optimization : Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve co-eluting impurities. Cross-validate with spiked standards .
  • Case Study : A 5% discrepancy was traced to residual butanol, detectable via headspace GC but not NMR .

Q. What safety protocols are critical given its toxicity profile in research settings?

  • Methodological Answer :
  • Hazard Classification :
  • GHS : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation) .
  • Mitigation :
  • Use fume hoods for handling aerosols.
  • PPE: Nitrile gloves, goggles, and lab coats.
  • Emergency rinsing: 15-minute eye wash for accidental exposure .

Q. How does this compound function as a solvent in polymer synthesis?

  • Methodological Answer :
  • Role : Low volatility (high boiling point) and moderate polarity make it ideal for:
  • Step-growth polymerization : Enhances solubility of polyesters without chain termination .
  • Nanoparticle synthesis : Stabilizes colloidal dispersions via hydrogen bonding with surface hydroxyl groups .
  • Limitations : Reactivity with strong acids/bases necessitates pH monitoring during reactions .

Q. What are the degradation pathways under thermal or oxidative stress?

  • Methodological Answer :
  • Thermal Degradation (TGA Analysis) :
  • Decomposition onset at ~200°C, releasing butanol and propanal fragments .
  • Oxidative Stability :
  • Susceptible to radical-mediated cleavage of ether bonds; antioxidants (e.g., BHT) reduce degradation by 40% .
  • Analytical Tools : FTIR tracking of carbonyl formation (1700 cm⁻¹) and GC-MS for volatile byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tripropylene glycol n-butyl ether
Reactant of Route 2
Reactant of Route 2
Tripropylene glycol n-butyl ether

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